16(S)-Iloprost

Platelet Aggregation Hemostasis IP Receptor Agonism

16(S)-Iloprost is the pharmacologically active S-enantiomer of Iloprost, a potent prostacyclin (IP) receptor agonist (IC₅₀=3.5 nM, Kd=13.4 nM). Unlike racemic mixtures that introduce non-linear binding, the pure 16(S)-isomer delivers 20-fold higher functional potency and 36-fold faster receptor association vs the 16(R) counterpart (Kd=288 nM). For IP receptor pharmacology, platelet aggregation assays, or competitive binding studies, this isolated enantiomer eliminates confounding variables from the low-affinity R-isomer. It is the active pharmaceutical ingredient in approved iloprost drugs (Ilomedin, Ventavis) and serves as an indispensable reference standard for chiral method development, assay calibration, and PPARα/δ dual agonism research.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 74843-14-4
Cat. No. B032109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16(S)-Iloprost
CAS74843-14-4
Synonyms5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic Acid; 
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
InChIInChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1
InChIKeyHIFJCPQKFCZDDL-ITQKTNNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





16(S)-Iloprost (CAS 74843-14-4): High-Potency Stereoisomer of the Clinically Approved Prostacyclin Analog


16(S)-Iloprost is the pharmacologically active S-enantiomer of Iloprost, a second-generation synthetic analog of prostacyclin (PGI₂) [1]. It functions as a potent agonist at the prostacyclin (IP) receptor, inhibiting platelet aggregation with an IC₅₀ of 3.5 nM and exhibiting high binding affinity (Kd = 13.4 nM) for platelet membrane receptors [2]. 16(S)-Iloprost is the primary active constituent in the clinically approved drug formulations Ilomedin® and Ventavis®, which are used for the treatment of pulmonary arterial hypertension (PAH) and other vascular disorders [3].

Procurement Rationale: Why 16(S)-Iloprost Cannot Be Substituted by the 16(R)-Isomer or Racemic Mixtures


Commercial Iloprost is typically prepared as a 1:1 mixture of 16(S) and 16(R) stereoisomers, but these two forms exhibit profound functional disparities that preclude interchangeable use in research or therapeutic applications [1]. Direct comparative studies have established that the 16(S) and 16(R) isomers differ by an order of magnitude in receptor binding kinetics and functional potency, leading to the explicit conclusion that they must be treated as entirely distinct compounds when quantifying prostacyclin receptor interactions [2]. Use of the racemic mixture introduces variable, non-linear biological responses due to the lower potency and altered binding dynamics of the 16(R) component, potentially confounding receptor pharmacology studies and reducing assay reproducibility [3].

Quantitative Comparative Evidence for 16(S)-Iloprost vs. 16(R)-Iloprost and In-Class Analogs


20-Fold Higher Functional Potency: Collagen-Induced Platelet Aggregation (16S vs. 16R)

In a head-to-head comparison of the biological activity of iloprost stereoisomers, the 16(S)-isomer demonstrated a 20-fold higher potency than the 16(R)-isomer in inhibiting collagen-induced platelet aggregation [1]. This quantitative functional difference provides a clear rationale for selecting the purified 16(S)-stereoisomer over the racemic mixture or 16(R)-isomer in antiplatelet or vasodilatory assays [2].

Platelet Aggregation Hemostasis IP Receptor Agonism

21.5-Fold Higher Receptor Binding Affinity: Platelet Membrane Receptor Kd (16S vs. 16R)

Equilibrium binding studies using a rapid filtration method revealed a 21.5-fold difference in binding affinity between the two isomers. 16(S)-Iloprost bound to platelet membrane receptors with a dissociation constant (Kd) of 13.4 nM, whereas 16(R)-Iloprost exhibited a significantly lower affinity with a Kd of 288 nM [1]. The 16(S)-isomer also displayed a higher maximal binding capacity (Bmax: 665 fmol/mg) compared to the 16(R)-isomer (Bmax: 425 fmol/mg) [2].

Receptor Binding Radioligand Binding Prostacyclin Receptor

36-Fold Faster Receptor Association Rate: Kinetic Binding Advantage (16S vs. 16R)

Measurement of association rate kinetics demonstrated that 16(S)-Iloprost associates with the platelet membrane receptor 36 times faster than the 16(R)-isomer. The observed association rate constant (kₒᵦₛ) was 0.036 s⁻¹ for 16(S)-Iloprost, compared to only 0.001 s⁻¹ for 16(R)-Iloprost at a ligand concentration of 15 nM [1]. This kinetic advantage is attributed to a more favorable molecular orientation of the 16(S) form for fitting into the receptor channel [2].

Receptor Kinetics Binding Kinetics Association Rate

5- to 20-Fold Higher Potency Corroborated by Independent Synthetic Chemistry Studies

Independent studies on the asymmetric synthesis of iloprost confirm that the 16S-diastereomer is consistently 5 to 20 times more potent than the 16R-diastereomer in inhibiting collagen-induced platelet aggregation [1]. This finding corroborates the 20-fold difference observed in earlier receptor binding studies and underscores the critical importance of stereochemical purity. Furthermore, the fully stereocontrolled synthesis of 16S-iloprost has been identified as the route to the most active component of the drugs Ilomedin and Ventavis [2].

Stereochemistry Asymmetric Synthesis Structure-Activity Relationship

PPARα/δ Dual Agonism: A Putative Differentiating Mechanism with Structural Evidence

While not a direct comparator study between isomers, crystal structure analysis has provided unambiguous evidence that iloprost functions as a dual agonist for PPARα and PPARδ. Iloprost initiates specific interactions with PPARs using its unique structural groups, and the ligand-binding domains of both PPARα and PPARδ bound to iloprost have been resolved [1]. This PPARα/δ agonism represents a pharmacologic property distinct from its prostacyclin (IP) receptor activity and may contribute to additional vascular and metabolic effects. It is noted that existing literature on PPAR agonism primarily utilizes racemic iloprost or does not specify the isomer; therefore, the specific contribution of the 16(S)-isomer to PPAR-mediated effects compared to the 16(R)-isomer remains to be fully elucidated.

PPAR Agonism Nuclear Receptors Crystal Structure

High-Value Application Scenarios for 16(S)-Iloprost in Research and Drug Development


Platelet Function and Thrombosis Research: Maximizing Assay Sensitivity with Pure 16(S)-Iloprost

For studies investigating the prostacyclin (IP) receptor pathway in platelets, the 20-fold higher functional potency and 36-fold faster receptor association of 16(S)-Iloprost over its 16(R) counterpart make it the superior choice. Using the pure S-isomer eliminates the confounding variable of the low-affinity, slow-binding R-isomer, enabling precise quantification of IP receptor-mediated inhibition of platelet aggregation. The well-characterized IC₅₀ (3.5 nM) and Kd (13.4 nM) provide validated benchmarks for assay calibration [1] [2].

Radioligand Binding and Receptor Pharmacology Studies: Achieving Higher Affinity and Reproducibility

In competitive binding assays or when developing novel IP receptor ligands, 16(S)-Iloprost serves as a high-affinity reference standard. Its 21.5-fold higher affinity (Kd = 13.4 nM) compared to 16(R)-Iloprost (Kd = 288 nM) ensures a more robust signal-to-noise ratio at lower concentrations. Procurement of the purified 16(S)-isomer is essential to avoid the biphasic binding curves and non-linear Scatchard plots that result from using racemic iloprost mixtures [1].

Synthetic Chemistry and Analytical Method Development: Validating Stereochemical Purity

Given the established 5- to 20-fold potency differential between the 16S and 16R diastereomers, the pure 16(S)-Iloprost compound is an indispensable reference standard for developing and validating chiral separation methods (e.g., HPLC, SFC) and for confirming the stereochemical outcome of asymmetric syntheses. The availability of fully stereocontrolled synthetic routes underscores the importance of using the single isomer as a benchmark for both chemical and pharmacological purity [1] [2].

Investigating PPAR-Mediated Vascular and Metabolic Effects

For research programs exploring the intersection of prostacyclin signaling and PPAR nuclear receptor pathways, 16(S)-Iloprost offers a unique pharmacological tool. Its documented dual agonism of PPARα and PPARδ, supported by crystal structure evidence, provides a distinct profile compared to prostacyclin analogs lacking this activity. While the precise stereochemical contribution to PPAR agonism requires further investigation, 16(S)-Iloprost is the most relevant compound for such studies, given its status as the active pharmaceutical ingredient in approved iloprost drugs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16(S)-Iloprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.